2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a type of organochlorine compound. It consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and a precursor to pyridine-containing ligands .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, involves several steps. For instance, 4-methylpyridine can be oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid can then react with methanol to produce methyl pyridine-4-carboxylate. This compound can be reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-chloromethylpyridine, has been studied. For instance, the crystal structure of 2-chloromethylpyridine is monoclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-chloromethylpyridine, have been studied. For instance, 2-chloromethylpyridine is a white solid with a melting point of 79 °C .Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are sensitive to Zn^2+ ions and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for imaging certain types of tissue or disease states where Zn^2+ levels are altered.
Anti-Inflammatory Pharmaceuticals
In the realm of medicinal chemistry, derivatives of pyrimidine, which share a structural similarity with the given compound, have shown potent anti-inflammatory effects . The incorporation of chloromethyl and pyridine groups on the pyrimidine ring enhances the inhibitory activities against NO secretion and iNOS expression, which are crucial in the inflammatory response.
Organic Synthesis
The chloromethyl group in this compound acts as a reactive site for alkylation reactions. It has been used in base-catalyzed alkylation of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF . This application is significant in the synthesis of larger, more complex organic molecules.
Peptide Research
In peptide synthesis, protecting groups are essential. This compound finds application as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides, a critical step in peptide research.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar compounds, such as trifluoromethylpyridines, include their applications in the agrochemical and pharmaceutical industries. They are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
IUPAC Name |
2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOKPISPQLNZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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